molecular formula C20H30N2O5S B2708970 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide CAS No. 922014-22-0

2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2708970
CAS No.: 922014-22-0
M. Wt: 410.53
InChI Key: VLAALXYQWWHGMY-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a complex organic compound with multiple functional groups, including a cyclopentyl ring, a dihydroisoquinoline moiety, and sulfonyl and acetamide functionalities. The compound's structural diversity provides a vast range of potential chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a multi-step process typically involving the following key steps:

  • Formation of the dihydroisoquinoline moiety: Starting from 6,7-dimethoxy-1-tetralone, reduction and subsequent cyclization in the presence of an acid catalyst yields the dihydroisoquinoline.

  • Sulfonylation: The dihydroisoquinoline undergoes sulfonylation with an appropriate sulfonyl chloride under basic conditions to introduce the sulfonyl group.

  • Coupling with cyclopentylamine: The sulfonylated dihydroisoquinoline is then reacted with cyclopentylamine to form the final acetamide product. This step typically requires a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production may involve scalable variations of the synthetic routes mentioned, with optimizations to improve yield and purity. Methods such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide can participate in various chemical reactions, including:

  • Oxidation: The compound's multiple methoxy groups can undergo oxidation reactions to form corresponding quinones or aldehydes.

  • Reduction: The carbonyl group in the acetamide can be reduced to an amine.

  • Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often under basic conditions.

Common Reagents and Conditions

  • Oxidizing agents: KMnO4, H2O2

  • Reducing agents: LiAlH4, NaBH4

  • Substitution conditions: Basic conditions using reagents like NaOH, KOH

Major Products Formed from These Reactions

Depending on the reaction conditions and reagents used, the major products can include oxidized quinones, reduced amines, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide serves as a versatile intermediate in the synthesis of complex molecules.

Biology

In biology, its structural components suggest potential interactions with enzyme active sites, making it a candidate for enzyme inhibition studies.

Medicine

In medicinal chemistry, this compound might be explored for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities, due to its structural resemblance to known bioactive molecules.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials and polymers, given its multiple functional groups and potential reactivity.

Mechanism of Action

The mechanism by which 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound's sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or activation of enzymatic functions. The acetamide and cyclopentyl groups may contribute to the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Comparing 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide to other compounds with similar structural motifs, such as sulfonyl isoquinolines or acetamide derivatives, highlights its uniqueness. The combination of cyclopentyl, dimethoxy, and sulfonyl groups in a single molecule provides a distinct profile of chemical reactivity and biological interactions.

List of Similar Compounds

  • Sulfonyl isoquinolines

  • Cyclopentyl acetamides

  • Dimethoxy-substituted aromatics

Properties

IUPAC Name

2-cyclopentyl-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-26-18-12-16-7-9-22(14-17(16)13-19(18)27-2)28(24,25)10-8-21-20(23)11-15-5-3-4-6-15/h12-13,15H,3-11,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAALXYQWWHGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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